

physical and chemical properties of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

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Compound of Interest

Compound Name: 2-(4-Fluorobenzoylamino)benzoic acid methyl ester

Cat. No.: B1671837

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An In-depth Technical Guide to 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(4-Fluorobenzoylamino)benzoic acid methyl ester**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While a complete profile, including detailed experimental protocols and biological activity, remains to be fully elucidated in publicly accessible literature, this guide synthesizes the currently available data.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of **2-(4-Fluorobenzoylamino)benzoic acid methyl ester** are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ FNO ₃	
Molecular Weight	273.26 g/mol	
Melting Point	128 °C	
Predicted pKa	9.99 (most acidic)	
Predicted logP	3.58	

Spectroscopic Data

While detailed spectral analyses with peak assignments are not widely published, foundational spectroscopic information is crucial for the identification and characterization of this compound. Researchers synthesizing or working with this molecule would typically perform the following analyses:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR would show characteristic signals for the aromatic protons, the amine proton, and the methyl ester protons. The ¹³C NMR would provide information on the number and types of carbon atoms present in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch of the amide, the C=O stretches of the ester and amide, and the C-F stretch of the fluorobenzoyl group.
- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocols: A Generalized Approach

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **2-(4-Fluorobenzoylamino)benzoic acid methyl ester** are not readily available. However, a general synthetic approach can be proposed based on standard organic chemistry principles.

Synthesis Workflow

The synthesis of **2-(4-Fluorobenzoylamino)benzoic acid methyl ester** would likely involve the acylation of methyl anthranilate with 4-fluorobenzoyl chloride. The following diagram illustrates a logical workflow for such a synthesis and subsequent purification.



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